![molecular formula C10H16N4OS B6447855 1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2-carboxamide CAS No. 2548979-84-4](/img/structure/B6447855.png)

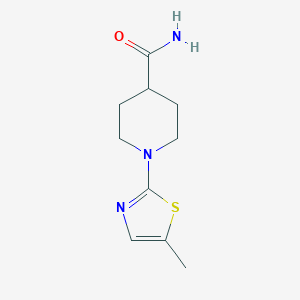

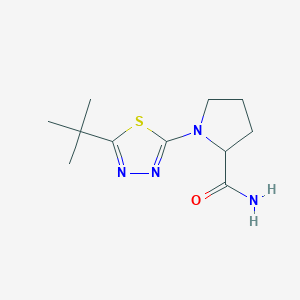

1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a ligand used in the recruitment of the von Hippel-Lindau (VHL) protein for targeted protein degradation and PROTAC (proteolysis-targeting chimeras) technology .

Synthesis Analysis

The synthesis of this compound involves the use of the pyrrolidine ring, a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . It is used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Physical And Chemical Properties Analysis

The pyrrolidine ring is a five-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity .Wissenschaftliche Forschungsanwendungen

PTCA has been found to have a variety of scientific research applications. It has been used in the synthesis of other organic compounds, such as polyamides, polyesters, and polyurethanes. It has also been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs. In addition, PTCA has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties, making it a useful compound in the study of these diseases.

Wirkmechanismus

The mechanism of action of PTCA is not yet fully understood. However, it is believed that the compound acts as an inhibitor of cyclooxygenase-2 (COX-2) enzymes. Inhibition of COX-2 enzymes is thought to be responsible for the anti-inflammatory, antioxidant, and anti-cancer properties of PTCA.

Biochemical and Physiological Effects

PTCA has been found to have a variety of biochemical and physiological effects. In animal studies, PTCA has been found to reduce inflammation and oxidative stress. It has also been found to reduce levels of tumor necrosis factor-alpha (TNF-α), an important inflammatory cytokine. In addition, PTCA has been found to inhibit the growth of cancer cells, suggesting a potential anti-cancer effect.

Vorteile Und Einschränkungen Für Laborexperimente

PTCA has several advantages and limitations for lab experiments. One advantage is that the compound is relatively easy to synthesize using the two methods described above. In addition, PTCA is a relatively stable compound and can be stored at room temperature for extended periods of time. The main limitation of PTCA is that the mechanism of action is not yet fully understood. As such, further research is needed to fully understand the effects of this compound.

Zukünftige Richtungen

Of research include further investigation into the mechanism of action of PTCA and its potential therapeutic effects. In addition, further research is needed to explore the potential of PTCA in the synthesis of other organic compounds and pharmaceuticals. Finally, further research is needed to explore the potential of PTCA in the treatment of various diseases, such as cancer and inflammation.

Synthesemethoden

PTCA can be synthesized using two different methods. The first method involves the reaction of 2-amino-5-chloro-1,3,4-thiadiazole and propionic anhydride in the presence of a base. This reaction produces a mixture of 1-amino-5-chloro-1,3,4-thiadiazole and the desired PTCA product. The second method involves the reaction of 2-amino-5-chloro-1,3,4-thiadiazole with an alkyl halide in the presence of a base. This reaction produces a mixture of 1-amino-5-chloro-1,3,4-thiadiazole and the desired PTCA product.

Eigenschaften

IUPAC Name |

1-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4OS/c1-6(2)9-12-13-10(16-9)14-5-3-4-7(14)8(11)15/h6-7H,3-5H2,1-2H3,(H2,11,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLDUNWBVRNHFNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)N2CCCC2C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B6447772.png)

![N-[1-(oxan-4-yl)pyrrolidin-3-yl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B6447777.png)

![5-bromo-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine](/img/structure/B6447784.png)

![5-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine](/img/structure/B6447790.png)

![3-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-4-carbonitrile](/img/structure/B6447793.png)

![5-chloro-6-{[1-(oxan-4-yl)pyrrolidin-3-yl]amino}pyridine-3-carbonitrile](/img/structure/B6447818.png)

![N-[1-(oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B6447826.png)

![6-{[1-(oxan-4-yl)pyrrolidin-3-yl]amino}pyridine-3-carbonitrile](/img/structure/B6447833.png)

![6-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine](/img/structure/B6447847.png)

![2,6-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine](/img/structure/B6447868.png)

![1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B6447885.png)

![2-methyl-3-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrazine](/img/structure/B6447894.png)